(R)-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride
CAS No.: 40849-48-7
Cat. No.: VC17022511
Molecular Formula: C8H11Cl2NO
Molecular Weight: 208.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40849-48-7 |
|---|---|
| Molecular Formula | C8H11Cl2NO |
| Molecular Weight | 208.08 g/mol |
| IUPAC Name | (2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl chloride;hydrochloride |
| Standard InChI | InChI=1S/C8H10ClNO.ClH/c9-8(11)7(10)6-4-2-1-3-5-6;/h1-2,5,7H,3-4,10H2;1H/t7-;/m1./s1 |
| Standard InChI Key | DLDIEAJVIRFDHY-OGFXRTJISA-N |
| Isomeric SMILES | C1C=CCC(=C1)[C@H](C(=O)Cl)N.Cl |
| Canonical SMILES | C1C=CCC(=C1)C(C(=O)Cl)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclohexa-1,4-diene ring substituted at the 1-position with an acetyl chloride group and an amino group in the (R)-configuration. The hydrochloride salt enhances stability and solubility in polar solvents. Key structural identifiers include:
The 2D and 3D conformational analyses reveal a planar cyclohexadiene ring with the acetyl chloride and amino groups occupying axial positions, minimizing steric hindrance .
Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | - |
| Boiling Point | Decomposes upon heating | |
| Solubility | Soluble in DMSO, MeOH | |
| Optical Rotation | [α]₂₀ᴅ = +15.6° (c=1, H₂O) |
The compound’s instability under basic conditions necessitates storage in anhydrous environments to prevent hydrolysis of the acetyl chloride moiety .
Synthesis and Manufacturing
Enzymatic Cascade Synthesis
A landmark study demonstrated the use of a multi-enzyme system to synthesize the (R)-enantiomer with high stereoselectivity . The protocol involves:
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Transaminase (TA) Catalysis: TA from Roseomonas deserti (TARO) transfers the amino group from benzylamine to ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, forming the chiral amine intermediate.
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Esterase Hydrolysis: Cleavage of the ethyl ester yields the free carboxylic acid.
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Aldehyde Reductase (AHR)/Formate Dehydrogenase (FDH) System: Converts inhibitory benzaldehyde (byproduct) to benzyl alcohol, ensuring reaction equilibrium favors product formation .
Optimized Reaction Conditions:
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pH: 7.0–8.0 (Tris/HCl buffer)
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Temperature: 37°C
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Substrate Concentration: 10–100 mM
Scalability and Isolation
Gram-scale reactions achieved 70% conversion with 61% isolated yield after column chromatography, underscoring industrial viability . The use of whole-cell biocatalysts co-expressing TARO and esterase reduced purification steps and costs.
Applications in Pharmaceutical Synthesis
Role in Sitagliptin Production
(R)-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride serves as a critical intermediate in synthesizing sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes . The (R)-enantiomer’s configuration is essential for binding to the DPP-4 active site, highlighting the importance of stereochemical purity.
Derivatization to Nitrogen Heterocycles
The compound’s electrophilic acetyl chloride group enables nucleophilic substitution reactions, facilitating access to pyrrolidines and spiropyran derivatives. For example, dearomatizing cyclizations with phenolic substrates yield spirocyclic architectures prevalent in natural products .
Mechanistic Insights
Reaction Pathway Analysis
The enzymatic synthesis follows a kinetic resolution mechanism, where TARO selectively aminates the (R)-enantiomer. Isotope labeling studies confirmed that benzylamine serves as the amino donor, with NAD(P)H recycling via FDH ensuring cofactor availability .
Acid-Mediated Deprotection
Under acidic conditions, in situ removal of the Boc protecting group generates a reactive ammonium ion, which undergoes electrophilic aromatic substitution (SEAr) with electron-rich arenes. This step is pivotal in dearomatization reactions .
Future Directions
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Asymmetric Synthesis: Developing non-enzymatic catalytic systems (e.g., organocatalysts) for enantioselective amination.
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Therapeutic Expansion: Exploring derivatives for antimicrobial or anticancer activity.
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Process Optimization: Continuous-flow systems to enhance yield and reduce waste.
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